3-Methoxy-D-homoestra-1,3,5(10),8-tetraen-17a-one
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Overview
Description
3-Methoxy-D-homoestra-1,3,5(10),8-tetraen-17a-one is a tetracyclic diterpenoid.
Scientific Research Applications
Synthesis and Derivatives
- 3-Methoxy-D-homoestra-1,3,5(10),8-tetraen-17a-one has been used in the synthesis of various steroid derivatives. For example, its reduction with lithium and alcohol in liquid ammonia followed by hydrolysis yields 19-nor-D-homoandrost-4-en-3,17a-dione (Ananchenko et al., 1961). Another study demonstrated its role in the synthesis of D-homoestrone derivatives through a series of cyclization reactions (Zakharychev et al., 1965).
Chemical Reactions and Structures
- The compound has been a subject of study in various chemical reactions, like reduction with alkali metals under Birch's reaction conditions. This has provided insights into the structure and formation of several derivatives (Rzheznikov et al., 1965). Additionally, palladium-catalyzed aminocarbonylations have been used to synthesize 17a-carboxamido-D-homoestra-1,3,5(10),17-tetraene derivatives, contributing to the field of synthetic chemistry (Takács et al., 2010).
Applications in Steroid Synthesis
- Its application extends to the synthesis of various steroid structures, such as D-homo-D-aza estratriene derivatives, indicating its versatility in steroid chemistry (Petrovic et al., 2004). Additionally, the compound has been used in the synthesis of novel steroid heterocycles, like 16-oxa- and 16-thia-D-homoestrogens, showcasing its utility in creating diverse steroid frameworks (Terasawa & Okada, 1978).
Structural Analysis
- X-ray analysis has been employed to establish the molecular structure of various derivatives, contributing to a better understanding of their chemical properties and potential applications (Pitt et al., 1976).
properties
CAS RN |
2384-20-5 |
---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4aS,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydrochrysen-1-one |
InChI |
InChI=1S/C20H24O2/c1-20-11-10-16-15-9-7-14(22-2)12-13(15)6-8-17(16)18(20)4-3-5-19(20)21/h7,9,12,18H,3-6,8,10-11H2,1-2H3/t18-,20-/m0/s1 |
InChI Key |
CDCUHRTZLOKMFC-ICSRJNTNSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3=C(C1CCCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3=C(C1CCCC2=O)CCC4=C3C=CC(=C4)OC |
Other CAS RN |
2384-20-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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